2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reductive bromination of N,N-bis(4-tert-butylphenyl)hydroxylamine, where two hydrogens in ortho positions of benzene rings are substituted by bromine, providing a two-electron reduction of hydroxylamine to amine . This intermediate can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, chlorine, and other halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets and pathways. The bromophenyl and tert-butylphenyl groups may interact with enzymes or receptors, altering their activity. The tryptophanate moiety can also play a role in binding to biological molecules, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate
- 2-bromo-4-tert-butylphenyl N-(4-(methylthio)phenyl)carbamate
Uniqueness
2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H29BrN2O4 |
---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C30H29BrN2O4/c1-30(2,3)22-12-8-20(9-13-22)28(35)33-26(16-21-17-32-25-7-5-4-6-24(21)25)29(36)37-18-27(34)19-10-14-23(31)15-11-19/h4-15,17,26,32H,16,18H2,1-3H3,(H,33,35) |
InChI Key |
FLZKMJMVAKARHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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